6-Hydroxyquinoline-8-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-hydroxyquinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-7-4-6-2-1-3-11-9(6)8(5-7)10(13)14/h1-5,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAIMAQOJFRZRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501290992 | |
| Record name | 6-Hydroxy-8-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501290992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70585-55-6 | |
| Record name | 6-Hydroxy-8-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70585-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-8-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501290992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Bidentate Chelating Pharmacophore: a Cornerstone for Activity
A recurring theme in the SAR of quinoline-based compounds is the critical role of a bidentate chelating pharmacophore, which typically consists of the quinoline (B57606) ring's nitrogen atom (N1) and a vicinal functional group capable of coordinating with metal ions.
The Classic 8-Hydroxyquinoline (B1678124) (8-HQ) Model: The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry precisely because the hydroxyl group at position C-8 and the N1 atom form a stable five-membered chelate ring with various metal ions. nih.govrsc.org This metal-binding ability is fundamental to its diverse biological activities, including anticancer, antimicrobial, and antineurodegenerative properties. nih.gov SAR studies consistently demonstrate that the placement of the hydroxyl group is critical; isomers such as 2-hydroxyquinoline (B72897) or 6-hydroxyquinoline (B46185) are often devoid of the biological activity seen in 8-HQ, underscoring the importance of the N,O-bidentate chelation motif. nih.gov
The Quinoline-8-carboxylic Acid Analogue: In 6-Hydroxyquinoline-8-carboxylic acid, the 8-carboxylic acid group serves as the chelating partner to the N1 atom. Similar to the 8-hydroxy group in 8-HQ, the 8-carboxyl group can form a five-membered chelate ring with metal ions. This structural feature is a key starting point for rational design, suggesting that the fundamental mechanism of action for many of its potential biological activities may also involve metal ion chelation or specific interactions within a metalloenzyme active site.
Strategic Positioning of the Carboxylic Acid Group for Target Specificity
The position of the carboxylic acid group on the quinoline (B57606) ring is a critical determinant of biological target specificity. Altering its location can dramatically change the molecule's orientation and interactions within a protein's binding pocket, leading to distinct pharmacological profiles. Research on various quinoline carboxylic acid isomers provides clear evidence for this principle. nih.govnih.gov
| Carboxylic Acid Position | Associated Biological Target/Activity | Key SAR Findings | Reference |
| C4-Carboxylic Acid | Dihydroorotate Dehydrogenase (Anticancer) | The presence of the carboxylic acid at C-4 is a strict requirement for inhibitory activity. | nih.gov |
| C7-Carboxylic Acid | Pim-1 Kinase (Anticancer) | The 8-hydroxy-quinoline-7-carboxylic acid moiety is identified as a crucial pharmacophore for activity, interacting with key residues (Asp186, Lys67) in the ATP-binding pocket. | nih.govresearchgate.net |
| C5-Carboxylic Acid | 2-Oxoglutarate (2OG) Oxygenases | 5-carboxy-8-hydroxyquinoline acts as a potent, broad-spectrum inhibitor of this class of metalloenzymes. | nih.gov |
These findings highlight that the 8-carboxylic acid of the title compound provides a distinct structural arrangement that can be exploited for designing inhibitors against new targets, different from those modulated by C4, C5, or C7-carboxylated quinolines.
Modulation of Physicochemical Properties and Activity Via Ring Substituents
With the core pharmacophore established, further rational design involves modifying the carbocyclic (benzo) portion of the quinoline (B57606) ring to fine-tune the molecule's properties and enhance its activity and selectivity. The 6-hydroxy group in 6-Hydroxyquinoline-8-carboxylic acid is a key modulator.
Electronic Effects: The electronic nature of substituents significantly influences activity. Electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the pKa of the quinoline nitrogen and the carboxylic acid, affecting the molecule's ionization state at physiological pH and its binding affinity. nih.gov For example, in studies of corrosion inhibitors, electron-donating groups were found to enhance the adsorption of the molecule onto the metal surface, improving efficacy. najah.edu The 6-hydroxy group is an electron-donating group, which would be expected to increase the electron density of the aromatic system.
Lipophilicity and Steric Factors: Lipophilicity is a critical parameter influencing membrane transport and interaction with hydrophobic pockets in target proteins. researchgate.net Substitutions can be used to modulate the lipophilicity (logP/logD) of the lead compound to optimize its pharmacokinetic profile. Bulky substituents can also provide steric hindrance or complementary contacts to improve binding affinity and selectivity.
The following table summarizes key SAR findings regarding substitutions on the quinoline ring from related compound series.
| Position | Substituent | Observed Effect on Activity | Context/Target | Reference |
| C2 | Bulky, hydrophobic groups | Necessary for activity | Dihydroorotate Dehydrogenase | nih.gov |
| C5 | Electron-withdrawing groups | Improved anticancer activity | Anticancer | nih.gov |
| C6 | Fluoro (F) | Part of a potent inhibitor scaffold | Dihydroorotate Dehydrogenase | nih.gov |
| C6, C7 | Various (e.g., disubstitution) | Important for modulating activity | Antibacterial (DNA Gyrase) | researchgate.netacs.org |
These principles derived from analogous compounds form a strong basis for the rational design of novel derivatives of this compound. Future design efforts would logically involve maintaining the quinoline-8-carboxylic acid core while exploring various substitutions at other available positions on the ring to optimize potency, selectivity, and drug-like properties for a specific therapeutic target.
Despite a comprehensive search for scholarly articles and research data, information focusing specifically on the computational chemistry and molecular modeling of This compound is not available in the public domain.
Studies and computational analyses found in the literature pertain to other isomers of hydroxyquinoline carboxylic acid, such as 8-hydroxyquinoline-2-carboxylic acid and 8-hydroxyquinoline-7-carboxylic acid, or to the broader class of 8-hydroxyquinoline (B1678124) derivatives.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict outline provided for the specific chemical compound “this compound.” Constructing the requested content would require fabricating data and findings, which falls outside the scope of providing factual and accurate information.
Biological Activities and Molecular Mechanisms of 6 Hydroxyquinoline 8 Carboxylic Acid
Antimicrobial Efficacy and Underlying Mechanisms
Extensive literature searches did not yield specific data regarding the antimicrobial efficacy and underlying molecular mechanisms of 6-Hydroxyquinoline-8-carboxylic acid. The following sections detail the specific areas where information was sought but not found for this particular compound.
Antibacterial Activity Spectrum and Inhibition Mechanisms
No specific studies detailing the antibacterial activity spectrum or the precise inhibition mechanisms of this compound were identified. Research on the broader class of quinoline (B57606) compounds has established several antibacterial mechanisms, but these have not been specifically demonstrated for this compound.
Targeting Bacterial DNA Synthesis (DNA Gyrase, Type IV Topoisomerase)
While the quinolone class of antibiotics is well-known for its inhibitory effects on bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and repair, no specific research was found that investigates or confirms this mechanism for this compound. mdpi.comnih.gov Studies on other quinoline hybrids have shown inhibitory activity against S. aureus DNA gyrase, but this cannot be directly attributed to this compound without specific experimental evidence. nih.gov
Inhibition of Class II Fructose-1,6-bisphosphate Aldolase (MtFBA) in Pathogens
There is no available scientific literature that specifically reports on the inhibition of Class II Fructose-1,6-bisphosphate Aldolase (MtFBA) by this compound. Research on a related isomer, 8-hydroxyquinoline-2-carboxylic acid, has shown it to be an inhibitor of MtFBA, a key enzyme in the glycolytic pathway of various pathogens. acs.org However, due to the specific structural differences between these isomers, these findings cannot be extrapolated to this compound.
Disruption of Bacterial Membrane Integrity and Permeability
No direct evidence from scientific studies was found to demonstrate that this compound disrupts the integrity and permeability of bacterial membranes. In general, carboxylic acids can exert antimicrobial effects by damaging the cell membrane. nih.gov Additionally, some 8-hydroxyquinoline (B1678124) derivatives have been shown to affect the bacterial cell membrane. mdpi.com However, the specific action of this compound on bacterial membranes has not been documented.
Modulation of Type III Secretion Systems in Gram-Negative Bacteria
The scientific literature lacks any studies investigating the potential for this compound to modulate Type III secretion systems in Gram-negative bacteria. While some 8-hydroxyquinoline derivatives have been identified as inhibitors of these systems, this specific activity has not been reported for this compound. researchgate.net
Antifungal Activity and Modes of Action
While the broader family of 8-hydroxyquinoline derivatives is known to possess antifungal properties, there is a lack of specific research on the antifungal activity and modes of action of this compound. nih.govresearchgate.netresearchgate.net Studies on related compounds have suggested mechanisms that include damage to the fungal cell wall and compromise of the cytoplasmic membrane's functional integrity. nih.gov However, without dedicated studies, it is not possible to confirm if this compound shares these or other antifungal mechanisms.
Antitubercular Potential and Specific Targets
Direct studies evaluating the antitubercular activity of this compound against Mycobacterium tuberculosis have not been identified in the current body of scientific literature. However, the quinoline scaffold is a core component of many compounds with demonstrated antimycobacterial effects. nih.govresearchgate.net The broader class of quinoline carboxylic acids and 8-hydroxyquinolines has been the focus of significant research in the development of new antitubercular agents. researchgate.netescholarship.org
Derivatives of quinoline have been shown to target various essential pathways in M. tuberculosis. One of the key targets for some quinoline-based drugs is DNA gyrase , a type II topoisomerase crucial for bacterial DNA replication. researchgate.netnih.gov Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately results in bacterial cell death. Several synthetic quinoline carboxylic acid derivatives have been profiled for their activity against replicating and non-replicating M. tuberculosis, with DNA gyrase identified as a primary target. researchgate.netnih.gov
Another potential target for quinoline derivatives is the catalase-peroxidase enzyme (KatG) . nih.govnih.gov This enzyme plays a dual role in M. tuberculosis: it protects the bacterium from oxidative stress and is also responsible for activating the frontline antitubercular drug, isoniazid. nih.govrsc.org Inhibition of KatG's catalase activity could render the mycobacterium more susceptible to oxidative damage from the host's immune response. nih.govnih.gov
Furthermore, some 8-hydroxyquinoline derivatives have been found to inhibit other specific mycobacterial enzymes. For instance, 8-hydroxyquinoline-2-carboxylic acid was identified as a potent inhibitor of the M. tuberculosis class IIa fructose 1,6-bisphosphate aldolase , a pathogen-specific drug target. acs.org The antitubercular activity of many 8-hydroxyquinolines is also linked to their ability to chelate metal ions, particularly copper, which can disrupt essential metallic cofactors in bacterial enzymes and enhance copper-related toxicity within the host macrophages where the bacteria reside. acs.org
Given the structural features of this compound, it is plausible that it could exhibit antitubercular activity through one or more of these mechanisms. However, without direct experimental evidence, its potential and specific molecular targets within M. tuberculosis remain speculative.
Anticancer Potential and Cellular Regulatory Pathways
The anticancer properties of this compound have not been specifically documented. Nevertheless, the 8-hydroxyquinoline (8-HQ) scaffold is recognized as a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating significant anticancer activity through various mechanisms. nih.govhkbu.edu.hk
While no specific data exists for this compound, a wide array of 8-HQ derivatives have demonstrated potent antiproliferative effects against various human cancer cell lines. For example, novel synthetic derivatives have shown cytotoxicity against breast cancer (MCF-7, MDA-MB-231), melanoma (A375, B16F10), colon cancer (HCT-116, CT-26), and lung cancer (A549) cell lines. nih.govhkbu.edu.hkresearchgate.net The mechanism often involves the induction of cell death pathways, such as apoptosis and paraptosis. hkbu.edu.hk The antiproliferative activity is highly dependent on the specific substitutions on the quinoline ring system. nih.govnih.gov
A primary mechanism underlying the anticancer activity of 8-hydroxyquinolines is their potent ability to chelate essential metal ions, such as iron (Fe), copper (Cu), and zinc (Zn). researchgate.netacs.org Cancer cells have a high demand for these metals, which act as cofactors for enzymes involved in cell proliferation, DNA synthesis, and signal transduction. researchgate.netresearchgate.net
By binding to and sequestering these metal ions, 8-HQ derivatives can disrupt the delicate metal homeostasis within tumor cells, leading to the inhibition of key metalloenzymes and the generation of reactive oxygen species (ROS). researchgate.netresearchgate.netacs.org The formation of metal-8-HQ complexes can facilitate the transport of metal ions across cell membranes, leading to intracellular accumulation and enhanced cytotoxicity. researchgate.net This disruption of metal-dependent pathways is a key strategy by which these compounds exert their antitumor effects.
Structurally related 8-hydroxyquinoline compounds have been shown to induce cell death in cancer cells by triggering significant cellular stress. The formation of redox-active metal complexes with 8-HQ derivatives can lead to a surge in intracellular reactive oxygen species (ROS) , causing oxidative stress. researchgate.netnih.gov This oxidative damage to cellular components like DNA, proteins, and lipids can activate cytotoxic pathways.
One such pathway is apoptosis , or programmed cell death. Studies on compounds like tris(8-hydroxyquinoline)iron have demonstrated the induction of apoptosis in head and neck carcinoma cells through oxidative stress and the activation of death receptor signaling pathways. nih.gov Other derivatives have been found to cause endoplasmic reticulum (ER) stress, leading to a form of cell death known as paraptosis , characterized by extensive cytoplasmic vacuolization. hkbu.edu.hk These findings indicate that the 8-HQ scaffold can activate multiple cytotoxic mechanisms in cancer cells, often linked to its metal-binding and redox-cycling capabilities. hkbu.edu.hkresearchgate.net
Enzyme Inhibition Profiles and Target Engagement
Specific enzyme inhibition studies for this compound are not prevalent in the literature. However, the 8-hydroxyquinoline core structure is a well-established metal-binding pharmacophore known to inhibit various metalloenzymes. nih.govnih.gov
The ability of 8-hydroxyquinolines to chelate the active site metal ion is the basis for their inhibitory activity against several classes of metalloenzymes.
2-Oxoglutarate-Dependent Oxygenases (2OGOs) : These iron-dependent enzymes are crucial in various processes, including epigenetics (e.g., histone demethylases) and hypoxic sensing. A close structural isomer of the subject compound, 5-carboxy-8-hydroxyquinoline (IOX1) , has been identified as a potent, broad-spectrum inhibitor of human 2OGOs. nih.govnih.gov It acts as a competitive inhibitor with respect to 2-oxoglutarate and chelates the active-site Fe(II) ion. nih.govnih.gov IOX1 has been shown to be cell-permeable and active against both nuclear and cytosolic 2OGOs. nih.gov Given its structural similarity, this compound may possess similar inhibitory properties against this enzyme family.
Matrix Metalloproteinases (MMPs) : MMPs are zinc-dependent endopeptidases that play a critical role in cancer invasion and metastasis through the degradation of the extracellular matrix. The 8-hydroxyquinoline scaffold has been utilized to design inhibitors of MMPs, specifically MMP-2 and MMP-9. nih.gov These inhibitors function by coordinating with the catalytic zinc ion in the enzyme's active site, thereby blocking its activity. nih.gov Derivatives have been synthesized that show MMP-2/9 inhibition at submicromolar concentrations and exhibit anti-invasive and anti-angiogenic activity in cancer cell models. nih.gov
Aminopeptidases : Certain metallo-aminopeptidases are also potential targets for 8-hydroxyquinoline-based inhibitors, although this area is less explored compared to MMPs and 2OGOs. nih.gov The fundamental principle of inhibition remains the chelation of the active site metal cofactor, which is often zinc or manganese.
The inhibitory potential of this compound against these metalloenzymes is plausible due to its inherent metal-chelating functional groups, but requires direct biochemical and cellular validation.
Cholinergic Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
Derivatives of 8-hydroxyquinoline have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the regulation of the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of these enzymes is a key therapeutic strategy for managing symptoms of Alzheimer's disease. nih.gov
Research has demonstrated that certain synthetic derivatives of 8-hydroxyquinoline exhibit potent inhibitory activity against both AChE and BuChE. For instance, a series of compounds prepared by linking 8-hydroxyquinoline with a coumarin (B35378) ring via different alkane spacers showed significant inhibition of both enzymes, with half-maximal inhibitory concentration (IC₅₀) values in the micromolar range. nih.gov
Table 1: Cholinergic Enzyme Inhibition by select 8-Hydroxyquinoline Derivatives
| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
|---|---|---|
| Derivative 1 | 8.80 | 15.20 |
| Derivative 2 | 12.50 | 26.50 |
| Donepezil (Reference) | 0.016 | 5410 |
Data sourced from a study on 8-hydroxyquinoline-coumarin hybrids. nih.gov
The mechanism of inhibition by these derivatives is believed to involve their interaction with the active sites of the cholinesterase enzymes, thereby preventing the breakdown of acetylcholine. nih.gov
Inhibition of Botulinum Neurotoxin Activity
The 8-hydroxyquinoline scaffold is recognized as a promising foundation for the development of inhibitors against the light chain (LC) of botulinum neurotoxin A (BoNT/A). nih.govacs.org BoNT/A is a potent neurotoxin that cleaves proteins essential for acetylcholine release at the neuromuscular junction, leading to paralysis. nih.gov The light chain of BoNT/A is a zinc-dependent metalloprotease, and the inhibitory action of 8-hydroxyquinoline derivatives is attributed to their ability to chelate the catalytic zinc ion in the active site of the enzyme. scholarsresearchlibrary.com
A screening of various quinolinol compounds has identified several potent inhibitors of BoNT/A LC, with some exhibiting submicromolar IC₅₀ values. nih.gov Kinetic studies of two quinolinol compounds, MSU58 and MSU84, have shown them to be competitive inhibitors of BoNT/A LC, indicating that they bind to the active site and compete with the natural substrate. nih.gov
Table 2: Inhibition of Botulinum Neurotoxin A Light Chain by select Quinolinol Compounds
| Compound | IC₅₀ (µM) | Inhibition Constant (Kᵢ) (µM) | Mechanism of Inhibition |
|---|---|---|---|
| MSU58 | 3.3 | 3.2 | Competitive |
| MSU84 | 5.8 | 6.2 | Competitive |
Data from a kinetic study on quinolinol inhibitors of BoNT/A LC. nih.gov
These findings underscore the potential of the 8-hydroxyquinoline framework in designing effective countermeasures against botulinum neurotoxin. nih.govacs.org
Antioxidant and Redox Regulatory Functions
Direct Scavenging of Reactive Oxygen Species
8-Hydroxyquinoline (8HQ) and its derivatives have been studied for their antioxidant properties, which are primarily linked to their ability to scavenge reactive oxygen species (ROS) and chelate transition metals that catalyze ROS formation. mdpi.com The antioxidant effect of 8HQ is largely attributed to the redox activity of its 8-hydroxyl group. mdpi.com
Studies have shown that 8HQ can effectively protect against ROS-induced damage. For instance, in a deoxyribose degradation assay, 8HQ demonstrated a protective effect against hydroxyl radicals generated by iron (II) autoxidation. mdpi.com However, the direct ROS scavenging activity of some 8-hydroxyquinoline derivatives has been reported as low in certain assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.gov The antioxidant capacity of these compounds can be influenced by their chemical structure and the specific ROS involved. mdpi.com
The chelation of metal ions like iron by 8-hydroxyquinolines is a key aspect of their antioxidant mechanism, as it prevents the Fenton reaction, a major source of highly reactive hydroxyl radicals in biological systems. mdpi.com
Augmentation of Endogenous Antioxidant Enzyme Systems
Currently, there is a lack of specific research findings detailing the augmentation of endogenous antioxidant enzyme systems by this compound or its close derivatives. The primary antioxidant mechanism reported for the 8-hydroxyquinoline class of compounds is direct ROS scavenging and metal chelation. mdpi.com
Antiviral Activities and Mechanisms
Interference with Viral Life Cycle Stages
Certain derivatives of 8-hydroxyquinoline have demonstrated notable antiviral activity against a range of viruses by interfering with various stages of the viral life cycle. nih.gov
For example, two novel 2-alkyl-5,7-dichloro-8-hydroxyquinoline derivatives were found to exhibit significant inhibitory activity against the dengue virus serotype 2 (DENV2). nih.gov Mechanistic studies revealed that these compounds are not virucidal but act at an early stage of the viral life cycle. They were shown to reduce the intracellular production of the viral envelope glycoprotein (B1211001) and decrease the yield of infectious virions in infected cells. nih.gov
Table 3: Antiviral Activity of 2-alkyl-5,7-dichloro-8-hydroxyquinoline Derivatives against Dengue Virus (DENV2)
| Derivative (R group) | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|
| iso-Pr | 3.03 | 16.06 | 5.30 |
| iso-Bu | 0.49 | 19.39 | 39.5 |
IC₅₀: half-maximal inhibitory concentration; CC₅₀: half-maximal cytotoxic concentration; SI: Selectivity Index (CC₅₀/IC₅₀). nih.gov
Furthermore, a series of 8-hydroxyquinoline-2-carboxanilides were synthesized and screened for their activity against the highly pathogenic H5N1 avian influenza virus. The antiviral activity of these compounds was found to be influenced by the electronic properties and lipophilicity of the substituents on the anilide ring. nih.gov
Neurobiological and Emerging Therapeutic Applications
The unique chemical structure of this compound and its parent class, 8-hydroxyquinolines (8-HQ), underpins a range of biological activities with potential therapeutic applications. The proximity of the hydroxyl group to the heterocyclic nitrogen atom makes these compounds potent chelators of various metal ions, a key feature in their neuroprotective mechanisms. mdpi.com Furthermore, the quinoline scaffold itself is a versatile pharmacophore, contributing to a diverse array of biological interactions. nih.gov
Restoration of Metal Balance in Neurodegenerative Models
There is substantial evidence indicating that dysregulation of biometal homeostasis, involving copper, zinc, and iron, is a central factor in the pathology of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and prion diseases. frontiersin.orgnih.gov Compounds based on the 8-hydroxyquinoline scaffold have demonstrated neuroprotective effects in both animal models and clinical trials by acting as copper/zinc ionophores. nih.govacs.org These molecules can facilitate the uptake of these metals into the brain, helping to restore their natural balance. nih.govacs.org
Derivatives of 8-hydroxyquinoline, such as clioquinol (B1669181) (PBT1) and PBT2, have been shown to effectively target and help restore metal homeostasis in the brains of patients with Alzheimer's disease. nih.govacs.org While these compounds can facilitate the movement of metal ions, their affinity for these metals is limited compared to that of metalloproteins, which has prompted the search for more effective copper-complexing agents. nih.govacs.org The therapeutic goal is to develop treatments that can either chelate excess metals or deliver metals to areas where they are deficient, thereby restoring the brain's altered biometal chemistry. frontiersin.org
Table 1: 8-Hydroxyquinoline Derivatives in Neurodegenerative Models
| Compound | Model | Key Finding |
|---|---|---|
| Clioquinol (PBT1) | Cognitive transgenic mice models | Exhibits neuroprotective effects by acting as a Cu/zinc ionophore. nih.govacs.org |
Inhibition of Amyloid-β Aggregation
The aggregation of the amyloid-β (Aβ) peptide is a primary pathological hallmark of Alzheimer's disease. nih.gov Soluble oligomeric forms of Aβ are considered a key neurotoxic species. nih.govresearchgate.net Several derivatives of 8-hydroxyquinoline have been identified as potent inhibitors of Aβ oligomer formation. nih.govresearchgate.net
Notably, the inhibitory effect of these compounds on the formation of Aβ oligomers in vitro appears to be independent of their metal-chelating activities. nih.govresearchgate.net Studies involving crosslinking have suggested that a compound like clioquinol may act at the early stage of trimer formation in the aggregation process. nih.gov A variety of 8-hydroxyquinoline derivatives have shown efficacy in reducing Aβ levels and improving behavioral deficits in mouse models of Aβ pathology. nih.govresearchgate.net
Novel hybrid compounds incorporating the 8-hydroxyquinoline structure have been synthesized and evaluated for their ability to inhibit Aβ aggregation. Some of these hybrids have demonstrated significant inhibitory activity against both self-induced and metal-ion (Cu²⁺ and Zn²⁺)-induced Aβ₁₋₄₂ aggregation. dntb.gov.uanih.gov
Table 2: Inhibition of Aβ Aggregation by 8-Hydroxyquinoline Derivatives
| Compound/Derivative | Target | Efficacy |
|---|---|---|
| Clioquinol | Aβ(1-42) oligomer assembly | IC₅₀ < 10 μM. nih.govresearchgate.net |
| Hybrid compound 18f | Cu²⁺- and Zn²⁺-induced Aβ₁₋₄₂ aggregation | 82.3% and 88.3% inhibition, respectively. dntb.gov.ua |
Antidiabetic and Anti-inflammatory Properties
The quinoline scaffold is present in numerous compounds exhibiting a wide range of biological activities, including antidiabetic and anti-inflammatory effects. researchgate.net Specifically, 8-hydroxyquinoline has been identified as having antidiabetic and anti-inflammatory properties. researchgate.net
One of the therapeutic strategies for managing diabetes involves reducing post-meal hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase in the digestive system. nih.gov Quinoline derivatives have been investigated for their potential to inhibit these enzymes. researchgate.net
Inflammation is a key factor in metabolic disorders such as type 2 diabetes. mdpi.com Quinoline-related carboxylic acid derivatives have demonstrated significant anti-inflammatory properties in studies using lipopolysaccharide (LPS)-induced inflammation in mouse macrophage models. nih.gov It is hypothesized that the chelation of divalent metals through the carboxylic acid and nitrogen atom may contribute to these pharmacological effects. nih.gov
Table 3: Bioactivities of Quinoline Derivatives
| Compound Class | Biological Activity | Potential Mechanism |
|---|---|---|
| 8-Hydroxyquinoline | Antidiabetic, Anti-inflammatory | Inhibition of α-glucosidase and α-amylase. researchgate.net |
Antiprotozoal and Antischistosomal Activities
Historically, the 8-hydroxyquinoline derivative clioquinol was utilized as an antiprotozoal agent. nih.gov More recently, research has focused on the potent antischistosomal activity of 8-hydroxyquinoline derivatives. researchgate.net Schistosomiasis is a parasitic disease for which new therapeutic options are needed. nih.gov
Studies have shown that 8-hydroxyquinoline derivatives can be effective against Schistosoma mansoni. researchgate.net The proposed mechanism of action for their schistosomicidal effects is the inhibition of the parasite's thioredoxin glutathione (B108866) reductase (TGR) enzyme. researchgate.net This enzyme is a crucial target, as evidenced by the fact that other antischistosomal drugs also inhibit its activity. researchgate.net In addition to their direct effects on the parasites, these compounds have been observed to reduce the liver pathology associated with schistosomiasis mansoni in vivo. researchgate.net
Table 4: Antiparasitic Activity of 8-Hydroxyquinoline Derivatives
| Compound Class | Target Organism/Enzyme | Observed Effect |
|---|---|---|
| Clioquinol | Protozoa | Antiprotozoal activity. nih.gov |
Structure Activity Relationship Sar Studies of 6 Hydroxyquinoline 8 Carboxylic Acid and Its Analogues
Systematic Analysis of Substituent Effects on Biological Activity
The nature, position, and electronic properties of substituents on the quinoline (B57606) ring system play a pivotal role in modulating the biological activities of 6-hydroxyquinoline-8-carboxylic acid and its analogues.
The relative positioning of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the quinoline core is a critical determinant of the molecule's biological activity. The 8-hydroxyquinoline (B1678124) scaffold is a well-established privileged structure in medicinal chemistry, largely due to the proximity of the hydroxyl group and the ring nitrogen, which allows for potent metal chelation. This chelating ability is fundamental to many of the observed biological effects, including antimicrobial and anticancer activities. nih.gov
Studies comparing different isomers of monohydroxyquinolines have demonstrated that the 8-hydroxy isomer (8-HQ) exhibits the most potent and broad-spectrum antimicrobial activity against various bacterial strains, whereas isomers such as 2-hydroxyquinoline (B72897), 4-hydroxyquinoline, and 6-hydroxyquinoline (B46185) show little to no activity. nih.gov The antifungal activity is also influenced by the position of the hydroxyl group, with derivatives hydroxylated at position 8 being more active than those with the hydroxyl group at position 4. nih.gov
The introduction of a carboxylic acid group further modulates this activity. While specific comparative studies on all positional isomers of hydroxyquinoline-carboxylic acid are limited, the placement of the carboxylic acid group influences the molecule's acidity, polarity, and ability to act as a hydrogen bond donor or acceptor. For instance, moving the hydroxyl group from position 6 to position 8 in a quinoline-5-carboxylic acid analogue significantly alters the electronic distribution and metal-binding affinity of the molecule. nih.gov The 8-hydroxyquinoline-2-carboxylic acid has been identified as a potent siderophore, highlighting the importance of the arrangement of these functional groups for specific biological functions like iron chelation. mdpi.com
Table 1: Comparative Biological Activity of Hydroxyquinoline Isomers
| Compound | Hydroxyl Position | Observed Biological Activity | Reference |
| 8-Hydroxyquinoline | 8 | Strong antibacterial and antifungal activity. | nih.govnih.gov |
| 2-Hydroxyquinoline | 2 | No significant antibacterial activity. | nih.gov |
| 4-Hydroxyquinoline | 4 | No significant antibacterial activity; less antifungal activity than 8-OH isomer. | nih.govnih.gov |
| 6-Hydroxyquinoline | 6 | No significant antibacterial activity. | nih.gov |
This table illustrates the general trend of the hydroxyl group's positional importance based on available literature.
The introduction of halogen atoms and alkyl groups at various positions on the quinoline ring system significantly impacts the lipophilicity, electronic properties, and steric profile of the molecule, thereby influencing its biological activity.
Halogenation, particularly with chlorine, has been shown to enhance the biological activity of quinoline derivatives. In a study on pyrano[3,2-h]quinolone derivatives, 6-chloro analogues were found to be the most active in terms of anticancer activity against several cell lines. mdpi.com Halogenation at positions 5 and 7 of the 8-hydroxyquinoline scaffold has also been explored. For instance, 5-chloro- and 5,7-dichloro-8-hydroxyquinoline derivatives have demonstrated notable antibacterial activity. nih.gov The introduction of halogens generally increases the lipophilicity of the compounds, which can improve their ability to cross cell membranes. mdpi.com
Alkyl substituents also play a significant role in modulating biological efficacy. For example, in a series of 8-hydroxyquinoline-2-carboxamides evaluated for antiviral activity against Dengue virus, derivatives with iso-propyl and iso-butyl groups showed significant inhibitory effects. nih.gov Conversely, in another study on anticancer pyrano[3,2-h]quinolones, 9-methyl analogues were found to be the least potent, suggesting that the position and nature of the alkyl group are critical. mdpi.com
Table 2: Effect of Halogen and Alkyl Substitution on Biological Activity of Quinoline Analogues
| Parent Scaffold | Substituent(s) | Position(s) | Biological Activity | Reference |
| Pyrano[3,2-h]quinolone | Chloro | 6 | Most active (anticancer) | mdpi.com |
| Pyrano[3,2-h]quinolone | Methyl | 9 | Least potent (anticancer) | mdpi.com |
| 8-Hydroxyquinoline | Chloro | 5 | Active (antibacterial) | nih.gov |
| 8-Hydroxyquinoline | Dichloro | 5, 7 | Active (antibacterial) | nih.gov |
| 8-Hydroxyquinoline-2-carboxamide | iso-Propyl | N-substituted | Active (antiviral) | nih.gov |
| 8-Hydroxyquinoline-2-carboxamide | iso-Butyl | N-substituted | Active (antiviral) | nih.gov |
This table provides examples of how different substituents affect the biological activity of quinoline-based compounds.
A key principle in SAR is the correlation between a molecule's physicochemical properties, such as lipophilicity and electronic character, and its biological activity. For this compound and its analogues, these properties are paramount.
Lipophilicity, often quantified by the logarithm of the partition coefficient (logP) or the chromatographic retention factor (logK), is a crucial factor for a drug's ability to permeate biological membranes and reach its target. Several studies have demonstrated a positive correlation between the lipophilicity of 8-hydroxyquinoline derivatives and their biological activity. For instance, the antiviral activity of 8-hydroxyquinoline-2-carboxanilides against the H5N1 influenza virus was found to increase linearly with increasing lipophilicity. nih.gov
Electronic properties, influenced by the presence of electron-withdrawing or electron-donating groups, also significantly affect biological efficacy. Electron-withdrawing groups can enhance the acidity of the hydroxyl group, influencing its metal-chelating ability and interaction with biological targets. In the same study of 8-hydroxyquinoline-2-carboxanilides, antiviral activity was positively influenced by increasing the electron-withdrawing properties of substituents on the anilide ring. nih.gov A nitro group, a strong electron-withdrawing group, at the 3-position of the anilide ring, combined with optimal lipophilicity, resulted in maximal antiviral activity with low cytotoxicity.
Table 3: Correlation of Physicochemical Properties with Biological Activity of Quinoline Analogues
| Compound Series | Physicochemical Parameter | Correlation with Biological Activity | Biological Activity | Reference |
| 8-Hydroxyquinoline-2-carboxanilides | Lipophilicity (logK) | Positive linear correlation | Antiviral (H5N1) | nih.gov |
| 8-Hydroxyquinoline-2-carboxanilides | Electron-withdrawing substituents | Positive correlation | Antiviral (H5N1) | nih.gov |
| Pyrano[3,2-h]quinolones | Halogenation (increased lipophilicity) | Increased activity | Anticancer | mdpi.com |
| Lipophilic acids | Lipophilicity (logP) | Positive correlation | Antibacterial | researchgate.net |
This table summarizes the observed correlations between physicochemical properties and biological efficacy for various quinoline derivatives.
Molecular Features Driving Selectivity and Potency
The conformational flexibility of a molecule, or its ability to adopt different spatial arrangements, is critical for its interaction with a biological target. The quinoline ring system itself is largely planar and rigid. However, the substituents, particularly the carboxylic acid group, can rotate. The orientation of the carboxylic acid group relative to the hydroxyl group and the quinoline nitrogen is influenced by intramolecular hydrogen bonding.
In 8-hydroxyquinolines, an intramolecular hydrogen bond can form between the phenolic proton and the quinoline nitrogen. The presence and strength of this bond can affect the molecule's conformational stability. The flexibility of the molecule can also be influenced by the length and nature of any spacer groups used to attach other moieties. For example, in a series of umbelliferone-8-hydroxyquinoline hybrids, those with a longer four-carbon spacer exhibited better antifungal activity than those with a two-carbon spacer, which was attributed to the increased flexibility of the molecule. nih.gov While specific conformational analysis studies on this compound are not widely available, computational modeling studies on related structures, such as acetic acid, demonstrate that the syn and anti conformations of the carboxylic acid group have different energies, and this equilibrium can be influenced by the surrounding environment. nih.gov
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. For this compound and its analogues, a key pharmacophoric element is the bidentate chelating motif formed by the 8-hydroxyl group and the quinoline nitrogen atom. nih.gov This feature is crucial for the chelation of metal ions, which is a primary mechanism of action for many of the biological activities of 8-hydroxyquinolines, including their roles as metalloenzyme inhibitors. nih.gov
The carboxylic acid group adds another important pharmacophoric feature, acting as a hydrogen bond donor and acceptor, and providing a potential point of ionic interaction. The precise positioning of this group is critical. For example, studies on inhibitors of Pim-1 kinase identified the 8-hydroxy-quinoline-7-carboxylic acid moiety as a crucial pharmacophore. researchgate.net Molecular modeling indicated that this scaffold interacts with Asp186 and Lys67 residues within the ATP-binding pocket of the enzyme. researchgate.net While this is for the 7-carboxylic acid isomer, it highlights the importance of the relative arrangement of the hydroxyl, carboxylic acid, and the quinoline nitrogen for specific target recognition. A pharmacophore model for new quinoline-based antioxidant agents included one aromatic group and three hydrogen bond acceptors, further emphasizing the importance of these features.
Rational Design Principles Derived from SAR Data
While comprehensive Structure-Activity Relationship (SAR) data focusing exclusively on this compound is not extensively detailed in publicly available research, rational design principles can be effectively extrapolated from SAR studies of closely related analogues. These analogues include various substituted quinoline carboxylic acids and the well-studied 8-hydroxyquinoline (8-HQ) scaffold. The insights gained from these related compounds provide a robust framework for guiding the design of novel molecules based on the this compound core.
The primary design principles derived from this body of research revolve around the strategic importance of the core chelating pharmacophore, the specific placement of the carboxylic acid moiety, and the modulatory effects of substituents on the quinoline ring system.
Computational Chemistry and Molecular Modeling of 6 Hydroxyquinoline 8 Carboxylic Acid
In Silico Approaches for Elucidating Structure-Activity Relationships
In silico methods are pivotal in medicinal chemistry for predicting the biological activity of compounds and understanding their structure-activity relationships (SAR) at a molecular level. For derivatives of the quinoline (B57606) scaffold, such as 6-hydroxyquinoline-8-carboxylic acid, computational studies, including molecular docking and absorption, distribution, metabolism, and excretion (ADME) predictions, provide valuable insights for rational drug design.
Research on structurally related 6-hydroxyquinolinone derivatives has utilized these in silico tools to explore their potential as antimicrobial agents. nih.gov These studies help in identifying key structural features essential for biological activity and in predicting the pharmacokinetic profile of the compounds.
Molecular Docking Studies
Molecular docking simulations are employed to predict the binding orientation and affinity of a ligand to a specific protein target. For quinolinone derivatives, docking studies have been performed against microbial enzymes to elucidate their mechanism of action.
For instance, in a study of 6-hydroxyquinolinone derivatives, molecular docking was used to investigate their interaction with bacterial and fungal protein targets. One of the key targets in bacteria is DNA gyrase B, an enzyme crucial for DNA replication. nih.gov In fungi, N-myristoyltransferase, an enzyme involved in protein modification, is a common target. nih.gov
The binding interactions of a potent antibacterial and antifungal compound from this class, 4,6-dihydroxyquinolin-2(1H)-one, were analyzed. The study revealed that this compound forms significant hydrogen bonds and hydrophobic interactions with the active site residues of both Staphylococcus aureus DNA gyrase B and Candida albicans N-myristoyltransferase. nih.gov These interactions are crucial for the stabilization of the ligand-protein complex and are indicative of the compound's inhibitory potential.
The following table summarizes the docking results for 4,6-dihydroxyquinolin-2(1H)-one with its microbial targets.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |
| Staphylococcus aureus DNA gyrase B | 4URO | - | Asp81, Gly85, Ile86 |
| Candida albicans N-myristoyltransferase | 1IYK | - | Leu99, Cys102, Phe104, Tyr216 |
Data sourced from a study on 6-hydroxyquinolinone derivatives, which are structurally related to this compound. nih.gov
In Silico ADME and Drug-Likeness Prediction
For the series of synthesized 6-hydroxyquinolinone derivatives, several ADME parameters were calculated to predict their oral bioavailability and safety profile. nih.gov These parameters often include molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). These properties are evaluated against established rules for drug-likeness, such as Lipinski's rule of five.
The results from such in silico predictions indicated that the novel 4,6-dihydroxyquinolin-2(1H)-one has a favorable ADME profile with good predicted absorption and low toxicity, suggesting its potential as a drug candidate. nih.gov The table below presents a selection of the predicted physicochemical and ADME properties for this compound.
| Property | Predicted Value |
| Molecular Weight | < 500 g/mol |
| LogP | < 5 |
| Hydrogen Bond Donors | < 5 |
| Hydrogen Bond Acceptors | < 10 |
| Topological Polar Surface Area | < 140 Ų |
| Gastrointestinal Absorption | Good |
| Blood-Brain Barrier Permeability | Low |
These data are based on computational predictions for a structurally related 6-hydroxyquinolinone derivative. nih.gov
These in silico approaches are instrumental in the early stages of drug discovery, allowing for the prioritization of compounds for further experimental testing and guiding the design of new derivatives with improved potency and pharmacokinetic properties. The insights gained from these computational models of related compounds can be extrapolated to guide the exploration of this compound and its analogues as potential therapeutic agents.
Advanced Applications and Future Research Directions
Analytical Chemistry Applications
The inherent chelating and chromophoric properties of the quinoline (B57606) scaffold are pivotal for its use in analytical sciences, particularly for the detection and separation of metal ions.
The 8-hydroxyquinoline (B1678124) (8-HQ) framework is a well-established fluorophore for the creation of chemosensors that can detect a wide array of metal ions. nih.gov The fundamental mechanism often relies on the phenomenon of excited-state intramolecular proton transfer (ESIPT). In the free ligand, the ESIPT process from the hydroxyl group to the quinoline nitrogen leads to weak fluorescence. nih.govou.ac.lk Upon chelation with a metal ion, this proton transfer is blocked, resulting in a significant enhancement of fluorescence, which serves as the detection signal. nih.govou.ac.lk This principle has been successfully applied to develop fluorescent sensors for ions such as Zn(II), Al(III), Fe(III), and Cu(II). nih.govnih.govresearchgate.net
Derivatives of 8-HQ, such as 6-Hydroxyquinoline-8-carboxylic acid, are explored for creating sensors with enhanced selectivity and sensitivity. The presence of the carboxylic acid and a second hydroxyl group modifies the electronic environment of the chelating site, potentially tuning its affinity and specificity for different metal ions. Research on analogous compounds like 8-hydroxyquinoline-2-carboxylic acid has demonstrated remarkably high formation constants for various metal ions, underscoring the potent chelating ability of this class of compounds. uncw.edu The development of sensors based on this compound could therefore lead to novel platforms for the sensitive and selective detection of metal ions in biological and environmental samples.
Table 1: Metal Complex Formation Constants for 8-Hydroxyquinoline-2-carboxylic acid This table showcases the high affinity of a related hydroxyquinoline carboxylic acid for various metal ions, illustrating the potential of this scaffold in sensor development.
| Metal Ion | Log K1 |
| Mg(II) | 4.93 |
| Ca(II) | 6.16 |
| Cu(II) | 12.00 |
| Zn(II) | 9.10 |
| Cd(II) | 8.57 |
| Pb(II) | 11.35 |
| La(III) | 10.13 |
| Gd(III) | 9.89 |
| Data sourced from a study on the complexing properties of 8-Hydroxyquinoline-2-carboxylic acid. uncw.edu |
Beyond detection, the strong metal-chelating capability of the 8-hydroxyquinoline scaffold is utilized in preconcentration techniques, such as solid-phase extraction (SPE). This method is crucial for isolating and concentrating trace amounts of metal ions from complex matrices prior to their quantification. One effective strategy involves immobilizing the chelating agent onto a solid support, such as a resin.
For example, research has shown that Amberlite IRC-50, a cation exchange resin, can be chemically functionalized with 8-hydroxyquinoline. tandfonline.com This modification significantly enhances the resin's sorption capacity for transition metals like Mn(II), Co(II), Ni(II), and Cu(II), increasing it by 50% or more compared to the unfunctionalized resin. tandfonline.com The interaction is believed to occur through both ion exchange via the carboxylic acid groups on the original resin and coordination with the attached 8-hydroxyquinoline moieties. tandfonline.com By analogy, this compound could be similarly grafted onto polymeric or silica (B1680970) supports to create highly efficient SPE materials for the selective enrichment of metal ions from groundwater, industrial effluents, or biological fluids.
Table 2: Optimal pH for Metal Ion Recovery using 8-Hydroxyquinoline Functionalized Resin This table indicates the optimal pH conditions for the solid-phase extraction of various metal ions using a resin functionalized with the 8-HQ scaffold. tandfonline.com
| Metal Ion | Optimal pH Range for Sorption |
| Cu(II) | 4 - 6 |
| Co(II) | 5 - 7 |
| Ni(II) | 5 - 7 |
| Mn(II) | 6 - 8 |
Advanced Drug Design and Development Strategies
In medicinal chemistry, this compound serves as a versatile scaffold for the design and discovery of novel therapeutic agents, leveraging modern strategies to develop molecules with improved efficacy and drug-like properties.
The 8-hydroxyquinoline core is considered a "privileged" scaffold in drug discovery due to its ability to interact with a variety of biological targets. nih.gov This makes it an ideal starting point for both scaffold-based drug discovery and fragment-based lead discovery (FBLD). In FBLD, small, low-molecular-weight fragments are screened for weak binding to a biological target, and promising hits are then optimized into more potent leads.
The 8-hydroxyquinoline scaffold has been successfully employed in FBLD campaigns. For instance, a fragment-based screening identified 8-hydroxyquinoline as a broad-spectrum, nanomolar inhibitor of metallo-β-lactamases like VIM-2 and NDM-1. nih.gov Subsequent hit-based substructure searches led to the discovery of 8-hydroxyquinoline-7-carboxylic acid as a low-cytotoxicity inhibitor capable of restoring the activity of β-lactam antibiotics. nih.govomeka.net This compound was found to be highly stable in human plasma and liver microsomes, marking it as a strong lead candidate. nih.govomeka.net As a structural isomer, this compound represents a chemically similar and highly valuable fragment that can be utilized in FBLD campaigns to discover novel inhibitors against metalloenzymes or other targets.
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound's properties by replacing a functional group with another that has similar physical or chemical characteristics. researchgate.netprismbiolab.com The carboxylic acid group, while often crucial for target binding, can lead to poor metabolic stability or limited membrane permeability. nih.gov The carboxylic acid moiety of this compound can be targeted for bioisosteric replacement with surrogates like tetrazoles or boronic acids to enhance oral bioavailability and fine-tune its pharmacokinetic profile while maintaining biological activity. drughunter.comnih.gov
Scaffold hopping involves replacing the central core of a known active molecule with a structurally distinct scaffold to generate novel compounds with potentially improved properties or new intellectual property. nih.govnih.gov The this compound framework can be employed as a novel scaffold to replace the core of existing drugs. This approach can lead to the discovery of agents with different selectivity profiles, altered resistance patterns, or improved drug-like characteristics.
The development of ligands that can modulate multiple biological targets simultaneously is a growing strategy for treating complex diseases like cancer and neurodegenerative disorders. The inherent metal-chelating ability of the 8-hydroxyquinoline scaffold makes it exceptionally well-suited for this purpose. nih.gov Many key enzymes involved in pathological processes are metalloenzymes, and disrupting metal homeostasis is a valid therapeutic strategy. nih.gov
Derivatives of 8-hydroxyquinoline have demonstrated the ability to act on multiple targets. For example, their chelation of metal ions like copper and zinc is linked to their anticancer and antiviral activities by inhibiting various metalloenzymes and disrupting critical cellular processes. nih.govnih.gov this compound, with its potent chelating site, can be developed as a multi-target ligand. By chelating essential metal cofactors, it could simultaneously inhibit multiple enzymes in a disease pathway or act on different aspects of a pathology, offering a more holistic therapeutic effect than a single-target agent.
Prodrug Strategies and Hybrid Molecule Development
The architecture of this compound, featuring both a hydroxyl and a carboxylic acid group, presents two key functional sites for prodrug and hybrid molecule design. Prodrugs are inactive precursors that are converted into the active drug form within the body, a strategy often employed to enhance properties like solubility, stability, or targeted delivery. nih.govnih.gov
For this compound, the carboxylic acid moiety can be masked through esterification. nih.gov Creating an ester prodrug could improve the compound's lipophilicity, potentially enhancing its ability to cross cell membranes. Once in the body, ubiquitous esterase enzymes could hydrolyze the ester bond, releasing the active parent drug. nih.gov Similarly, the hydroxyl group can be modified, for instance, by creating carbonate or carbamate (B1207046) esters. These modifications are designed to be cleaved under specific physiological conditions, ensuring the release of the active compound. nih.gov
Hybrid molecule development involves chemically linking two or more distinct pharmacologically active molecules to create a single entity with a combined or synergistic effect. The this compound scaffold can be conjugated to other bioactive agents. For example, creating hybrids with amino acids could enhance water solubility and target specific cellular uptake pathways. nih.govmdpi.com Another approach is to link the quinoline derivative to an established drug, such as an antibiotic, to create a hybrid with a dual mode of action. nih.gov These strategies aim to leverage the inherent biological activities of the quinoline core, which often include antimicrobial and anticancer properties. nih.govnih.gov
Table 1: Potential Prodrug and Hybrid Molecule Strategies for this compound
| Strategy | Functional Group Targeted | Potential Advantage | Activation Mechanism |
|---|---|---|---|
| Esterification | Carboxylic Acid | Increased lipophilicity, improved membrane permeability | Enzymatic cleavage by esterases nih.gov |
| Amide Formation | Carboxylic Acid | Enhanced stability, altered solubility | Enzymatic cleavage by amidases |
| Carbamate/Carbonate Formation | Hydroxyl Group | Modified solubility and stability | Enzymatic or spontaneous cleavage nih.gov |
| Amino Acid Conjugation | Carboxylic Acid or Hydroxyl Group | Improved water solubility, targeted transport | Enzymatic cleavage |
| Hybridization with Bioactive Moiety | Carboxylic Acid or Hydroxyl Group | Dual therapeutic action, synergistic effects | Cleavage of linker, release of both active agents nih.gov |
Catalytic Applications in Organic Synthesis
The utility of quinoline derivatives in catalysis is primarily rooted in their exceptional ability to act as chelating ligands for a wide array of metal ions. rroij.comscispace.com The parent compound, 8-hydroxyquinoline, is a well-established bidentate ligand that coordinates to metals through its pyridine (B92270) nitrogen and hydroxyl oxygen (an N,O-donor set). nih.govrroij.com These metal complexes have found applications in various fields, including as electroluminescent materials in organic light-emitting diodes (OLEDs) and as catalysts. scirp.orgscirp.org
This compound offers a different coordination environment. It is expected to act as a bidentate or potentially tridentate ligand, coordinating to metal ions through the hydroxyl oxygen and one or both of the carboxylic acid oxygens (an O,O-donor set). This distinct chelating profile influences the stability, geometry, and subsequent reactivity of the resulting metal complexes. While specific catalytic applications for this compound complexes are not yet extensively documented, the activities of related quinoline-metal complexes are informative. For instance, vanadium complexes with substituted 8-hydroxyquinolines have demonstrated high catalytic activity in the oxidation of hydrocarbons and alcohols. mdpi.com Furthermore, oxorhenium(V) complexes involving quinoline carboxylic acid derivatives have been successfully employed as catalysts in epoxidation reactions. rsc.org It is plausible that metal complexes of this compound could exhibit similar or novel catalytic properties, representing a promising area for future research.
Table 2: Metal Ions Complexed by Quinoline Derivatives and Their Potential Catalytic Roles
| Metal Ion | Reported Quinoline Ligand | Type of Catalytic Reaction | Reference |
|---|---|---|---|
| Vanadium(IV) | Methyl-substituted 8-hydroxyquinolines | Oxidation of hydrocarbons and alcohols | mdpi.com |
| Rhenium(V) | Quinoline and isoquinoline (B145761) carboxylic acids | Epoxidation of alkenes | rsc.org |
| Aluminum(III) | 8-Hydroxyquinoline (Alq3) | Used in OLEDs (electrocatalysis) | scirp.orgscirp.org |
| Copper(II) | 8-Hydroxyquinoline derivatives | Potent biological activity, potential redox catalysis | nih.govnih.gov |
| Zinc(II) | 8-Hydroxyquinoline derivatives | Lewis acid catalysis, fluorescent sensing | rroij.com |
Development of this compound as Biological Probes and Chemical Tools
Derivatives of 8-hydroxyquinoline are renowned for their use as fluorescent chemosensors. scispace.com The parent molecule is typically weakly fluorescent; however, upon chelation with a metal ion, its fluorescence emission can be dramatically enhanced. rroij.comscispace.com This "turn-on" fluorescence is often attributed to increased molecular rigidity and the suppression of photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT) processes that otherwise quench fluorescence. rroij.com This property has been harnessed to create highly sensitive and selective probes for detecting biologically and environmentally important metal ions such as Zn²⁺, Cd²⁺, and Hg²⁺. scirp.orgnih.govrsc.orgresearchgate.net
Although the application of this compound as a biological probe has not been specifically detailed in available literature, its inherent structure suggests significant potential. The O,O-donor chelation site formed by the adjacent hydroxyl and carboxyl groups is well-suited for binding various metal ions. The development of this molecule into a fluorescent probe would involve studying its photophysical properties both in its free form and when complexed with different metal ions. Researchers have successfully created probes by appending 8-hydroxyquinoline to other molecular scaffolds, such as rhodamine or bile acids, to fine-tune selectivity and response mechanisms for specific ions like Hg²⁺, Zn²⁺, and Cd²⁺. nih.govrsc.org A similar approach could be applied to this compound to develop novel chemical tools for metal ion detection in biological systems or environmental samples.
Table 3: Examples of Metal Ions Detected by 8-Hydroxyquinoline-Based Fluorescent Probes
| Target Ion | Probe Design Principle | Sensing Mechanism | Reference |
|---|---|---|---|
| Hg²⁺ | Rhodamine-8-hydroxyquinoline hybrid | Chelation-induced spirolactam ring-opening | rsc.orgresearchgate.net |
| Zn²⁺ | 8-Amidoquinoline derivatives | Chelation-Enhanced Fluorescence (CHEF) | mdpi.com |
| Zn²⁺ / Cd²⁺ | 8-Hydroxyquinoline-bile acid conjugate | Solvent-dependent ratiometric fluorescence | nih.gov |
| Various Transition Metals | 8-Hydroxyquinoline benzoates | Chelation-Enhanced Fluorescence (CHEF) | scirp.org |
Exploration of Natural Occurrence and Biosynthetic Pathways
Quinoline alkaloids are a class of natural products found in various organisms, including plants, microorganisms, and animals. wikipedia.orgresearchgate.net The parent 8-hydroxyquinoline, for example, has been identified in the root exudate of the invasive plant Centaurea diffusa. toku-e.com However, based on current scientific literature, the specific isomer this compound has not been reported as a naturally occurring compound.
The biosynthesis of the fundamental quinoline ring system has been studied in plants and microorganisms. Generally, two main pathways are recognized. One pathway utilizes tryptophan as a precursor, which is metabolized via 3-hydroxyanthranilic acid. researchgate.netresearchgate.net The other significant pathway starts with anthranilic acid itself. wikipedia.org These precursors undergo condensation with other molecules, such as hemiterpenes or monoterpenes, followed by cyclization and further enzymatic modifications to produce the diverse array of quinoline alkaloids found in nature. wikipedia.orgresearchgate.net While the specific biosynthetic route to this compound is unknown due to its apparent absence in nature, any hypothetical pathway would likely originate from these established precursors, followed by specific hydroxylation and carboxylation steps catalyzed by yet-to-be-identified enzymes. The exploration for this compound in novel natural sources remains an open area of research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
